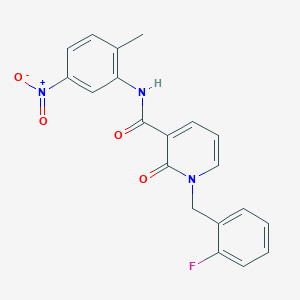![molecular formula C15H20ClN3O5S B2646259 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1216627-09-6](/img/structure/B2646259.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzo[d]isothiazol-2(3H)-one . Benzo[d]isothiazol-2(3H)-one is a heterocyclic compound with a benzene ring fused to an isothiazole ring . The compound you mentioned has additional functional groups attached to it, including a morpholinoethyl group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]isothiazol-2(3H)-one core would provide a rigid, planar structure, while the morpholinoethyl and acetamide groups would add flexibility and polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the morpholino group would likely make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Applications
Compounds with morpholino and benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant properties, indicating the relevance of the structural elements found in the compound of interest. For example, the synthesis of benzothiazole derivatives possessing acetamido and carbothioamido pharmacophores showed promising leads as anticonvulsant agents. These derivatives were characterized and assessed through in vivo screening, highlighting morpholino derivatives as significant for their anticonvulsant activity (Amir et al., 2012).
Antimicrobial and Antifungal Applications
Research into morpholinoethoxy phenyl derivatives has shown significant antimicrobial activity, suggesting the potential of structurally related compounds in this area. For instance, novel analogues synthesized from hydroxyphenylacetic acid exhibited superior in vitro activity compared to standard drugs against a variety of fungal and bacterial strains (Jayadevappa et al., 2012). Additionally, derivatives with acetamide linkages have demonstrated broad-spectrum antifungal properties, underscoring their potential in treating infections caused by Candida and Aspergillus species (Bardiot et al., 2015).
Anti-inflammatory Applications
Compounds bearing structural similarities to the compound have been explored for their anti-inflammatory capabilities. Synthesis and evaluation of novel derivatives have revealed promising anti-inflammatory activity in both in vitro and in vivo models, with certain compounds showing significant effects without notable toxicity (Nikalje et al., 2015). This suggests the potential application of the target compound in developing anti-inflammatory agents.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S.ClH/c19-14(16-5-6-17-7-9-23-10-8-17)11-18-15(20)12-3-1-2-4-13(12)24(18,21)22;/h1-4H,5-11H2,(H,16,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPJDHJNWFIKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2646176.png)
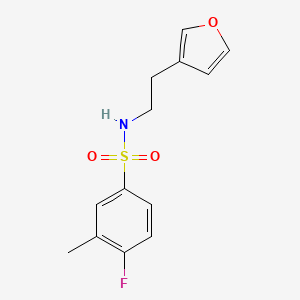

![2-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2646180.png)

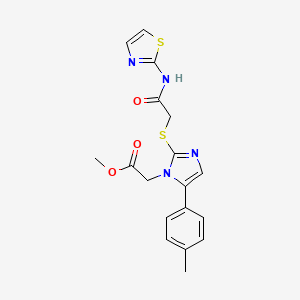
![1,7-Dioxaspiro[4.4]non-2-en-4-one](/img/structure/B2646185.png)
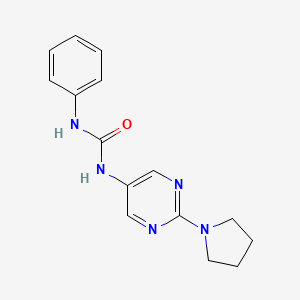
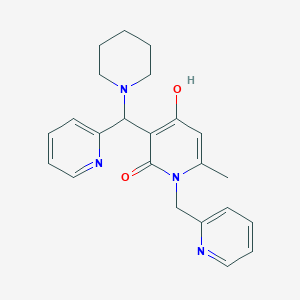
![methyl 2-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2646191.png)
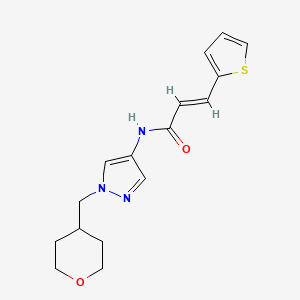
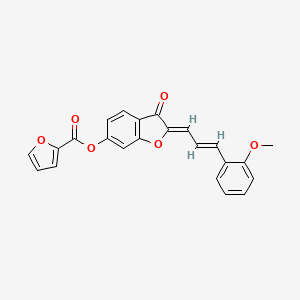
![6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide](/img/structure/B2646194.png)
